molecular formula C14H14N2O3S B12257017 N-(4-acetylphenyl)-2-aminobenzene-1-sulfonamide

N-(4-acetylphenyl)-2-aminobenzene-1-sulfonamide

Cat. No.: B12257017
M. Wt: 290.34 g/mol
InChI Key: MSMBVWGUJIMSTM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-aminobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an acetyl group and an amino group.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-aminobenzenesulfonamide

InChI

InChI=1S/C14H14N2O3S/c1-10(17)11-6-8-12(9-7-11)16-20(18,19)14-5-3-2-4-13(14)15/h2-9,16H,15H2,1H3

InChI Key

MSMBVWGUJIMSTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-aminobenzene-1-sulfonamide typically involves the reaction of 4-acetylphenylamine with sulfonyl chloride under basic conditions. The reaction proceeds as follows:

    Starting Materials: 4-acetylphenylamine and sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-acetylphenylamine is dissolved in an appropriate solvent like dichloromethane, and sulfonyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-aminobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the acetyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-acetylphenyl)-2-aminobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential antimicrobial properties, making it a candidate for the development of new antibiotics.

    Medicine: Explored for its potential use in treating bacterial infections due to its sulfonamide structure.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-aminobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately, cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(4-acetylphenyl)-2-aminobenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an acetyl group and an amino group on the benzene ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

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